3-Cyano-4,6-dimethyl-2-hydroxypyridine

Description

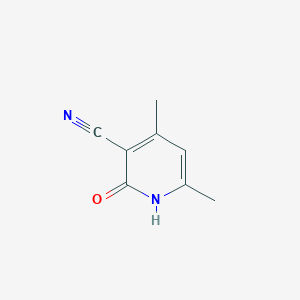

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYMJCILWYHKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022118 | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-28-8 | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 769-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTS4S2R79E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4,6-dimethyl-2-hydroxypyridine, a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a pyridine ring substituted with cyano, methyl, and hydroxyl groups, contribute to its distinct chemical reactivity and potential for derivatization. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses its relevance in the context of drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and drug design. A summary of its key quantitative data is presented in the tables below.

Identification and Structural Data

| Property | Value |

| IUPAC Name | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Synonyms | 2-Hydroxy-4,6-dimethylnicotinonitrile, 3-Cyano-4,6-dimethyl-2-pyridone |

| CAS Number | 769-28-8 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)C |

| InChI | InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) |

Physical and Chemical Properties

| Property | Value |

| Physical State | White to light yellow or light orange powder/crystal[2] |

| Melting Point | 285-287 °C (lit.)[2][3] |

| Boiling Point | 268.75°C (rough estimate)[2][3] |

| Density | 1.1828 g/cm³ (rough estimate)[2][3] |

| pKa | 9.06 ± 0.10 (Predicted)[2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.[2] |

Spectral Data

| Spectroscopy | Key Features |

| Infrared (IR) | KBr wafer technique applicable for analysis.[1] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 148.[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are used, including water, ethanol, methanol, and dimethylformamide.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed and recorded. If the compound dissolves, it is classified as soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis and Biological Relevance

General Synthesis Workflow

This compound is commonly synthesized via a one-pot, three-component reaction. This efficient method involves the condensation of an active methylene compound, a β-dicarbonyl compound, and an ammonia source. A simplified workflow for its synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Biological Significance and Drug Development Potential

The pyridone scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry. Derivatives of 2-pyridone have been reported to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a target for heart failure and platelet aggregation, and as anticancer agents.[4] The presence of reactive functional groups (cyano, hydroxyl, and methyl) on the pyridine ring of this compound makes it an attractive starting material for the synthesis of diverse derivatives. These derivatives can be further explored for their potential in various therapeutic areas, including oncology and infectious diseases. While direct modulation of a specific signaling pathway by this compound has not been extensively documented, its utility as a key building block in the generation of compound libraries for high-throughput screening underscores its importance in the early stages of drug discovery.

Safety Information

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound possesses a well-defined set of physicochemical properties that are essential for its application in research and development. This guide provides a consolidated resource of its key characteristics and the experimental methodologies for their determination. The versatility of this compound as a synthetic intermediate, coupled with the established biological importance of the pyridone scaffold, positions it as a valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS: 769-28-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-4,6-dimethyl-2-hydroxypyridine, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through relevant signaling pathways.

Core Compound Information

This compound, also known by its tautomeric form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative. Its structure, featuring a pyridine ring with cyano, methyl, and hydroxyl groups, makes it a valuable intermediate in organic synthesis.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 769-28-8 | [2] |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| IUPAC Name | 4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | [2] |

| Synonyms | 2-Hydroxy-4,6-dimethylnicotinonitrile, 3-Cyano-4,6-dimethyl-2-pyridone, Guareschi's Pyridone | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 285-287 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | [1] |

| InChI Key | OCYMJCILWYHKAU-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=C(C(=O)N1)C#N)C | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Data Interpretation | References |

| Infrared (IR) | Characteristic absorption bands for N-H, C=O, C≡N, and C=C functional groups. A representative IR spectrum is available. | [5] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight. A representative mass spectrum is available. | [6] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. | [7] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Guareschi-Thorpe reaction.[8][9] This one-pot, three-component reaction offers high yields and purity.[8]

Guareschi-Thorpe Synthesis

This method involves the condensation of a β-dicarbonyl compound (acetylacetone), an active methylene compound (cyanoacetamide), and a source of ammonia (ammonium carbonate).[10]

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Cyanoacetamide

-

Ammonium Carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).[10]

-

Add a 1:1 (v/v) mixture of ethanol and water (2 mL).[10]

-

Heat the reaction mixture to 80°C and stir for the appropriate time as monitored by TLC.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the product to obtain this compound.

Biological Activity and Applications

Substituted 3-cyano-2-pyridones, including the title compound, have garnered significant interest in drug discovery due to their diverse biological activities. They are recognized as important intermediates in the synthesis of various pharmaceuticals.[11]

Anticancer Potential: PIM-1 Kinase Inhibition

Derivatives of 3-cyano-2-pyridone have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is implicated in cancer cell survival and proliferation.[11][12]

This protocol is adapted from a generic LanthaScreen® Eu Kinase Binding Assay for PIM-1.[13]

Materials:

-

PIM-1 Kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test Compound (this compound or its derivatives)

-

Kinase Buffer

-

384-well plate

Procedure:

-

Prepare serial dilutions of the test compound.

-

In the wells of a 384-well plate, add 5 µL of the test compound.

-

Add 5 µL of a pre-mixed solution of PIM-1 kinase and Eu-anti-Tag antibody.

-

Add 5 µL of the kinase tracer.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring FRET (Fluorescence Resonance Energy Transfer) between the europium donor and the Alexa Fluor® 647 acceptor.

-

Calculate the emission ratio and determine the IC₅₀ value of the test compound.

Cardiotonic Activity: Insights from Milrinone

Milrinone, a derivative of 3-cyano-2-pyridone, is a well-known cardiotonic agent used in the treatment of congestive heart failure.[11] Its mechanism of action involves the inhibition of phosphodiesterase-3 (PDE3).[1][14][15]

The inhibition of PDE3 by milrinone leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[1] In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropy).[1][16] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.[14]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[17] It can cause irritation to the eyes, respiratory system, and skin.[17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key building block in medicinal chemistry and materials science. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the areas of oncology and cardiology, underscore its importance for further research and development. This guide provides a foundational resource for scientists working with this promising compound.

References

- 1. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]

- 2. This compound | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 769-28-8 [chemicalbook.com]

- 5. This compound(769-28-8) IR Spectrum [m.chemicalbook.com]

- 6. This compound(769-28-8) MS [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. droracle.ai [droracle.ai]

- 15. litfl.com [litfl.com]

- 16. Milrinone - WikiAnesthesia [wikianesthesia.org]

- 17. chembk.com [chembk.com]

Tautomerism of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-Cyano-4,6-dimethyl-2-hydroxypyridine. The phenomenon of tautomerism is critical in drug discovery and development, as different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document consolidates theoretical principles, experimental methodologies, and computational approaches for the study of this important heterocyclic compound.

Introduction to 2-Hydroxypyridine Tautomerism

2-Hydroxypyridine and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the hydroxy (enol) form and the pyridone (keto) form. This equilibrium is a result of proton transfer between the oxygen and nitrogen atoms of the heterocyclic ring. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and concentration. Generally, the pyridone form is more stable in polar solvents and in the solid state due to its greater polarity and ability to form hydrogen-bonded dimers.

Tautomeric Forms of this compound

The two tautomeric forms of the title compound are the This compound (hydroxy or enol form) and the 3-Cyano-4,6-dimethyl-2-pyridone (pyridone or keto form).

For this compound, the pyridone tautomer is generally considered the more stable form, particularly in the solid state and in polar solvents. A crystal structure analysis has confirmed that the molecule exists as the pyridone tautomer in its crystalline form, forming centrosymmetric dimers through N-H···O hydrogen bonds.[1] The electron-withdrawing nature of the cyano group at the 3-position further influences the electronic distribution within the ring, impacting the tautomeric preference.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of this compound in various solvents is not extensively documented in the literature, the behavior of analogous substituted 2-hydroxypyridines provides valuable insights. The equilibrium constant, K_T = [pyridone]/[hydroxy], is known to increase with solvent polarity.

Table 1: Representative Tautomeric Equilibrium Data for Substituted 2-Hydroxypyridines

| Compound | Solvent | K_T ([Pyridone]/[Hydroxy]) | Reference |

| 2-Hydroxypyridine | Cyclohexane | 0.4 | (Beak et al., 1976) |

| 2-Hydroxypyridine | Chloroform | 2.5 | (Beak et al., 1976) |

| 2-Hydroxypyridine | Acetonitrile | 10 | (Beak et al., 1976) |

| 2-Hydroxypyridine | Water | 150 | (Beak et al., 1976) |

| 5-Nitro-2-hydroxypyridine | Dioxane | 24 | (Fatiadi, 1987) |

| 5-Nitro-2-hydroxypyridine | Ethanol | >100 | (Fatiadi, 1987) |

This table presents data for analogous compounds to illustrate the general trend of solvent effects on the 2-hydroxypyridine/2-pyridone equilibrium.

Experimental Protocols for Tautomerism Study

The determination of the tautomeric equilibrium for this compound can be achieved through various spectroscopic and computational methods.

UV/Vis Spectroscopic Determination

UV/Vis spectroscopy is a common and effective method for quantifying the ratio of tautomers in solution. The method relies on the fact that the hydroxy and pyridone forms have distinct absorption spectra. To determine the molar absorptivity of each pure tautomer, chemically "fixed" derivatives (O-methylated for the hydroxy form and N-methylated for the pyridone form) are used as reference compounds.

Experimental Workflow:

Protocol Details:

-

Synthesis of Reference Compounds: Synthesize the O-methylated (e.g., 3-Cyano-4,6-dimethyl-2-methoxypyridine) and N-methylated (e.g., 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) derivatives of the compound. These will serve as standards for the pure hydroxy and pyridone forms, respectively.

-

Sample Preparation: Prepare solutions of the target compound and the two reference compounds at a known concentration (typically 10⁻⁴ to 10⁻⁵ M) in the solvent of interest.

-

Spectral Acquisition: Record the UV/Vis absorption spectra for all three solutions over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

From the spectra of the reference compounds, determine the molar absorptivity (ε) for the pure hydroxy (ε_H) and pure pyridone (ε_P) forms at two different wavelengths where the absorption of the two forms differs significantly.

-

For the tautomeric mixture, measure the absorbance at the same two wavelengths.

-

Calculate the concentrations of the hydroxy (C_H) and pyridone (C_P) forms in the mixture by solving a set of two simultaneous linear equations (Beer's Law).

-

The tautomeric equilibrium constant is then calculated as K_T = C_P / C_H.

-

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to identify the predominant tautomer in solution. In many cases, the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol Details:

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Interpretation:

-

¹H NMR: The presence of a broad signal for an N-H proton (typically downfield, >10 ppm) is indicative of the pyridone form. An O-H signal for the hydroxy form would likely be sharper and at a different chemical shift. The chemical shifts of the ring protons will also differ between the two tautomers.

-

¹³C NMR: The chemical shift of the carbon at the 2-position is particularly diagnostic. A signal in the range of ~160-170 ppm is characteristic of a carbonyl carbon (C=O) in the pyridone form, whereas a signal for a carbon attached to a hydroxyl group (C-OH) in the hydroxy form would be expected at a slightly different chemical shift.

-

-

Quantification: If signals for both tautomers are present and well-resolved, the ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Table 2: Known ¹H NMR Data for 3-Cyano-4,6-dimethyl-2-pyridone

| Solvent | H-5 | C4-CH₃ | C6-CH₃ | N-H | Reference |

| DMSO-d₆ | 6.16 (s) | 2.30 (s) | 2.22 (s) | 12.31 (br s) | (El-Ghanam, 2017) |

| CDCl₃ | 6.10 (s) | 2.45 (s) | 2.40 (s) | - | [1] |

The presence of the N-H proton signal at 12.31 ppm in DMSO-d₆ strongly supports the predominance of the pyridone tautomer in this solvent.

Computational Chemistry

Quantum mechanical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Workflow:

-

Structure Optimization: The geometries of both the hydroxy and pyridone tautomers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies of each tautomer.

-

Solvent Effects: To model the influence of different solvents, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Thermodynamic Analysis: Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. The relative Gibbs free energies of the two tautomers (ΔG) can then be used to predict the tautomeric equilibrium constant (ΔG = -RT ln K_T).

-

Spectra Simulation: The optimized geometries can be used to simulate NMR chemical shifts and UV/Vis absorption spectra, which can then be compared with experimental data to confirm the identity of the observed tautomers.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical character. The available evidence strongly indicates that the pyridone tautomer is the more stable and predominant form, particularly in the solid state and in polar solvents. This preference is driven by the increased polarity of the pyridone form and its ability to participate in strong intermolecular hydrogen bonding. For researchers in drug development, a thorough understanding and characterization of this tautomeric equilibrium are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive study of this and related heterocyclic systems.

References

An In-depth Technical Guide to the Solubility of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-cyano-4,6-dimethyl-2-hydroxypyridine, detailed experimental protocols for solubility determination, and a workflow for this process. This document is intended to be a valuable resource for professionals in drug development and scientific research.

Introduction

This compound is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceutical compounds.[1] A critical physicochemical property for the development of any active pharmaceutical ingredient (API) is its solubility, which influences bioavailability, formulation, and efficacy. This guide summarizes the known qualitative solubility of this compound and provides a detailed methodology for its quantitative determination.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Sparingly soluble/Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethylformamide | Soluble |

Note: "Soluble" and "Sparingly soluble" are qualitative terms. For precise drug development and formulation, quantitative determination is essential.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] This protocol outlines the steps to quantitatively measure the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, methanol, ethanol, phosphate buffer at various pH)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a roller system in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours).[3][6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved solid, either centrifuge the sample at a high speed or filter it through a syringe filter.[5] Adsorption of the compound to the filter should be evaluated.

-

-

Quantification:

3.3. Analytical Method: HPLC-UV

-

Mobile Phase: An example mobile phase for analyzing this compound consists of acetonitrile (MeCN), water, and an acid such as phosphoric or formic acid.[9]

-

Column: A reverse-phase column, such as a C18, is suitable.[10]

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Dilute the saturated solution sample with the solvent to fall within the concentration range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

3.4. Analytical Method: UV-Vis Spectrophotometry

-

Calibration Curve:

-

Sample Analysis:

-

Dilute the saturated solution sample to ensure the absorbance reading is within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic solubility of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the involvement of this compound in any particular signaling pathways. Its primary role appears to be as a synthetic intermediate.[1]

Conclusion

While qualitative data indicates that this compound has poor aqueous solubility and better solubility in organic solvents, quantitative data is essential for its advancement in drug development. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers to determine the precise thermodynamic solubility of this compound, enabling informed decisions in formulation and further preclinical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. evotec.com [evotec.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, offering a comprehensive spectral fingerprint of the molecule. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.31 | br s | 1H | N-H (pyridone tautomer) |

| 6.16 | s | 1H | H-5 |

| 2.30 | s | 3H | C4-CH₃ |

| 2.22 | s | 3H | C6-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=O (C-2) |

| 152.1 | C-6 |

| 149.8 | C-4 |

| 117.2 | C≡N |

| 106.5 | C-5 |

| 98.7 | C-3 |

| 20.1 | C6-CH₃ |

| 18.5 | C4-CH₃ |

Solvent: DMSO-d₆

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-2800 | O-H and N-H stretching (broad, characteristic of tautomeric forms) | Strong, Broad |

| 2220 | C≡N stretching | Strong |

| 1650 | C=O stretching (pyridone tautomer) | Strong |

| 1600, 1550 | C=C and C=N stretching (ring vibrations) | Medium-Strong |

| 1450, 1380 | C-H bending (methyl groups) | Medium |

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | 225, 315 | Not Reported |

| Methanol | 226, 314 | Not Reported |

| Chloroform | 230, 318 | Not Reported |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 119 | 85 | [M - CHO]⁺ or [M - N=C=O + H]⁺ |

| 91 | 40 | [M - CHO - CO]⁺ |

| 65 | 30 | C₅H₅⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20.5 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

-

Ensure the UATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the diamond crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Absorbance

Data Processing:

-

Collect a background spectrum of the empty UATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer or equivalent.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.

-

From the stock solution, prepare a dilute solution with a concentration of approximately 0.01 mg/mL. The final absorbance should ideally be between 0.1 and 1.0.

-

Use a 1 cm path length quartz cuvette.

Acquisition Parameters:

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: 600 nm/min

-

Data Interval: 1.0 nm

-

Baseline Correction: Use the pure solvent as a blank to perform a baseline correction before measuring the sample.

Data Processing:

-

Record the absorbance spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 µL/min.

Acquisition Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 4000 V

-

Nebulizer Pressure: 35 psi

-

Drying Gas Flow: 10 L/min

-

Drying Gas Temperature: 325 °C

-

Scan Range (m/z): 50 - 500

Data Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak [M]⁺ and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the tautomeric equilibrium of the compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. (Note: Actual chemical structure images would be embedded here in a full report.)

This guide serves as a foundational resource for researchers working with this compound, providing the necessary spectroscopic data and methodologies for its identification, characterization, and further investigation in various scientific applications.

Technical Guide: Physicochemical and Biological Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, also known as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound with the chemical formula C₈H₈N₂O.[1] It belongs to the class of 2-pyridones, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its melting point, along with experimental protocols for its characterization and a discussion of its relevance in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | References |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 285-287 °C (lit.) | [2][3] |

| ~290°C (decomposition) | [4] | |

| 290-295 °C | ||

| Appearance | White to light yellow or light orange crystalline powder | [2][5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. | [2] |

| pKa | 9.06 ± 0.10 (Predicted) | [1][2] |

Melting Point Determination

The melting point of a compound is a critical physical property used for identification and purity assessment. For this compound, the melting point is consistently reported in the range of 285-287 °C . Some sources indicate a slightly higher range or decomposition at approximately 290 °C.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known sample like this, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: Report the observed melting range. For pure compounds, the melting range is typically narrow (0.5-2 °C).

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a condensation reaction. A general workflow for its synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathway

Derivatives of 3-cyano-2-pyridone have garnered significant interest in drug discovery due to their potential as therapeutic agents, particularly in oncology.

Inhibition of PIM-1 Kinase

Structurally related compounds, specifically 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1.[6] PIM-1 is a key enzyme that plays a role in cell survival and proliferation. Its overexpression is associated with various cancers. Inhibition of PIM-1 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

The signaling pathway involving PIM-1 and its inhibition by a 3-cyano-2-pyridone derivative is depicted below.

Caption: Simplified signaling pathway of PIM-1 kinase and its inhibition by a 3-cyano-2-pyridone derivative.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Key Features |

| Infrared (IR) | Characteristic absorption bands for C≡N (cyano), C=O (carbonyl of the pyridone ring), and N-H stretching. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the methyl protons, the aromatic proton on the pyridine ring, and the N-H proton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).[7] |

Conclusion

This compound is a well-characterized compound with a defined melting point and established methods for its synthesis and analysis. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides foundational data and protocols to support further research and development involving this versatile heterocyclic compound.

References

- 1. This compound CAS#: 769-28-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 769-28-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. This compound | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of a cyano group, a hydroxyl group, and two methyl groups on a pyridine ring, impart unique chemical and physical properties. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its crystallographic and spectroscopic data, a detailed experimental protocol for its synthesis, and its relevance in biological signaling pathways.

The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form, with the latter, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , being the predominant tautomer in the solid state. This guide will focus on the characterization of this more stable pyridone tautomer.

Molecular Structure and Crystallographic Data

The definitive three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure reveals that the molecules exist as centrosymmetric dimers, connected by intermolecular N—H···O hydrogen bonds.

Below is a summary of the crystallographic data for 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

| Parameter | Value |

| Chemical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 3.975(4) Å |

| b | 7.417(4) Å |

| c | 12.820(8) Å |

| α | 76.36(4)° |

| β | 88.54(4)° |

| γ | 88.62(4)° |

| Volume | 367.1(5) ų |

| Z | 2 |

| Density (calculated) | 1.340 Mg/m³ |

Data obtained from the crystallographic study by Rybakov, V. B., Chebanov, V. A., & Desenko, S. M. (2004). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). Acta Crystallographica Section E: Structure Reports Online, 60(2), o160–o161.

Spectroscopic Data

The structural features of this compound are further elucidated by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.31 | br s | 1H | N-H |

| 6.16 | s | 1H | C5-H |

| 2.30 | s | 3H | C4-CH₃ |

| 2.22 | s | 3H | C6-CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2=O |

| ~159 | C6 |

| ~152 | C4 |

| ~117 | CN |

| ~105 | C5 |

| ~95 | C3 |

| ~20 | C6-CH₃ |

| ~18 | C4-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-2800 | N-H stretching (broad) |

| 2220-2230 | C≡N stretching |

| 1650-1670 | C=O stretching (amide) |

| 1600-1580 | C=C stretching (ring) |

| 1450-1350 | C-H bending (methyl) |

Experimental Protocols

Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Guareschi-Thorpe Reaction)

This compound is commonly synthesized via the Guareschi-Thorpe reaction, which involves the condensation of a β-dicarbonyl compound with a cyanoacetamide.

Materials:

-

Acetylacetone (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq) or Ammonium Carbonate (1.0 eq)

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

Add a catalytic amount of piperidine or an equimolar amount of ammonium carbonate to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

-

Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Relevance in Drug Development: PIM-1 Kinase Signaling

This compound serves as a valuable scaffold for the synthesis of various biologically active molecules, including inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

The PIM-1 signaling pathway is primarily activated by the JAK/STAT pathway in response to cytokine stimulation. Once activated, PIM-1 phosphorylates a range of downstream targets, leading to the promotion of cell cycle progression and the inhibition of apoptosis. Key downstream effectors include the phosphorylation and inactivation of pro-apoptotic proteins like BAD, and the regulation of cell cycle proteins such as p21 and p27.

Conclusion

This compound, predominantly existing as its 2-pyridone tautomer, is a well-characterized molecule with a defined solid-state structure. Its synthesis is straightforward, making it an accessible building block for further chemical modifications. The spectroscopic and crystallographic data presented in this guide provide a solid foundation for its identification and utilization in research and development. Its role as a precursor for PIM-1 kinase inhibitors highlights its potential in the development of novel anticancer therapeutics, making it a compound of considerable interest to the scientific community.

An In-depth Technical Guide to the Synthesis of 3-Cyano-2-Pyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 3-cyano-2-pyridone derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document details various synthetic routes, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes synthetic workflows and relevant biological signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Introduction to 3-Cyano-2-Pyridone Derivatives

The 3-cyano-2-pyridone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2][3] These derivatives have garnered considerable attention in drug discovery and development for their potential as anticancer, anti-inflammatory, antimicrobial, cardiotonic, and vasorelaxant agents.[1][4][5][6][7] The presence of the cyano group at the 3-position and the pyridone ring system allows for diverse chemical modifications, enabling the fine-tuning of their biological activity.

Synthetic Methodologies

The synthesis of 3-cyano-2-pyridone derivatives can be broadly categorized into several key strategies, including multicomponent reactions, metal-free cascade reactions, and syntheses starting from cyanoacetamide and its derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources.[1] Several MCRs have been developed for the synthesis of 3-cyano-2-pyridone derivatives.

A prevalent method involves the one-pot reaction of an aldehyde, a ketone, a source of cyanide (like ethyl cyanoacetate or malononitrile), and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridone ring.[1][8][9]

Quantitative Data for Four-Component Synthesis

| Aldehyde | Ketone | Cyanide Source | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| Aromatic Aldehydes | Substituted Acetophenones | Ethyl Cyanoacetate | Ammonium Acetate/Ethanol (reflux) | 6 | 31-40 | [1] |

| Aromatic Aldehydes | Acetyl-3H-benzo[f]chromen-3-one | Malononitrile | Sodium Hydroxide (solventless) | 0.75 | 71-87 | [1] |

| Benzaldehyde | Acetophenone | Ethyl Cyanoacetate | Ammonium Acetate/PEG-600 | 3 | 80 | [9] |

Experimental Protocol: Four-Component Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridone [1]

-

A mixture of an aromatic aldehyde (1 mmol), a substituted acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and an excess of ammonium acetate (8 mmol) is refluxed in ethanol (15 mL) for 6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration.

-

The solid is washed successively with water and then dried.

-

The crude product is recrystallized from ethanol to afford the pure 4,6-diaryl-3-cyano-2(1H)-pyridone derivative.

Synthetic Workflow: Four-Component Synthesis

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities (2021) | Amr K.A. Bass | 17 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Significance of 2-Pyridones: A Technical Guide for Drug Discovery Professionals

Introduction

The 2-pyridone nucleus, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a versatile bioisostere for amides and various ring systems, have established it as a cornerstone in the development of novel therapeutics. Derivatives of the 2-pyridone scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. This in-depth technical guide provides a comprehensive overview of the biological significance of 2-pyridones, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity of 2-Pyridone Derivatives

2-pyridone derivatives have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes and signaling pathways integral to cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of 2-pyridone-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

PIM-1 Kinase Inhibition: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are overexpressed in various cancers and play a critical role in cell cycle progression and apoptosis. Several 2-pyridone derivatives have been identified as potent inhibitors of PIM-1 kinase.

c-Src Kinase Inhibition: c-Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in a variety of human cancers, where it promotes cell proliferation, survival, invasion, and angiogenesis. Certain 2-pyridone derivatives have been shown to effectively inhibit c-Src kinase activity.

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy, and 2-pyridone-based compounds have demonstrated potent inhibitory activity against this receptor tyrosine kinase.

Met Kinase Inhibition: The MET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, survival, and motility. Dysregulation of the HGF/MET axis is implicated in various cancers, and 2-pyridone analogs have been developed as potent MET kinase inhibitors.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-pyridone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Name | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | PIM-1 Kinase | NFS-60 (myeloid leukemia) | 0.095 - 0.110 | [2] |

| HepG-2 (liver cancer) | 0.095 - 0.110 | [2] | ||

| PC-3 (prostate cancer) | 0.095 - 0.110 | [2] | ||

| Caco-2 (colon cancer) | 0.095 - 0.110 | [2] | ||

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src Kinase | - | 12.5 | [3] |

| Pyrrolopyridine-pyridone analog | Met Kinase | GTL-16 (gastric carcinoma) | 0.0018 | [1] |

| Flt-3 | - | 0.004 | [1] | |

| VEGFR-2 | - | 0.027 | [1] | |

| Spiro-pyridine derivatives | EGFRwt, VEGFR-2 | HepG-2 (liver cancer) | 8.42 - 10.58 | [4] |

| Caco-2 (colon cancer) | 7.83 - 13.61 | [4] | ||

| 4-Arylpyrano-[3,2-c]-pyridones | Tubulin | HeLa (cervical cancer) | 0.33 - 0.58 | |

| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridines | Not specified | EAC (Ehrlich Ascites Carcinoma) | 20.77 - 75.32 | |

| HepG-2 (liver cancer) | 19.2 - 44.9 |

Antibacterial Activity of 2-Pyridone Derivatives

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 2-pyridone scaffold has been explored for the development of novel antibacterial agents with activity against both Gram-positive and Gram-negative pathogens.

Mechanism of Action: Some 4-hydroxy-2-pyridone derivatives have been found to preferentially inhibit bacterial DNA synthesis.[5]

Quantitative Data on Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a bacterium, for selected 2-pyridone derivatives.

| Compound Class/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Dihydrothiazolo ring-fused 2-pyridone (PS757) | Streptococcus pyogenes | 1.56 (MBC) | [6] |

| Ring-fused 2-pyridone (EC240) | Enterococcus faecalis OG1RF | 100 (µM) | [7] |

| Ring-fused 2-pyridone (EC305) | Enterococcus faecalis OG1RF | 100 (µM) | [7] |

| 4-hydroxy-2-pyridone derivative (6q) | E. coli (resistant strains) | 8 (MIC90) | [5] |

| 2(1H)-pyridone derivatives | Staphylococcus aureus | 62.5 | |

| Streptococcus pyogenes | 50 |

Antiviral Activity of 2-Pyridone Derivatives

The 2-pyridone motif is a key pharmacophore in the development of antiviral agents, demonstrating efficacy against a range of viruses through diverse mechanisms of action.

Mechanism of Action: Certain 2-pyridone derivatives have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[8] Others have been identified as inhibitors of the hepatitis B virus (HBV) DNA replication.

Quantitative Data on Antiviral Activity

The following table summarizes the inhibitory activity of selected 2-pyridone derivatives against viral targets.

| Compound Class/Name | Viral Target | IC50 (µM) | Reference |

| 2-pyridone derivative (5d) | HBV DNA replication | 0.206 | |

| 2-pyridone derivative (6l) | HBV DNA replication | 0.12 | |

| Benzothiazole-bearing N-sulfonamide 2-pyridones | Coxsackievirus B4 (CBV4) | Significant antiviral activity | [9][10] |

| Herpes Simplex Virus-1 (HSV-1) | Significant antiviral activity | [9][10] | |

| Hepatitis A Virus (HAV HM175) | Significant antiviral activity | [9][10] |

Signaling Pathways and Experimental Workflows

PIM-1 Kinase Signaling Pathway in Cancer

PIM-1 kinase, a serine/threonine kinase, plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression. Inhibition of PIM-1 by 2-pyridone derivatives can lead to cell cycle arrest and induction of apoptosis.

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by 2-Pyridones.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the general steps for determining the inhibitory activity of a 2-pyridone compound against a specific kinase.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]

- 8. benchchem.com [benchchem.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 3-Cyano-4,6-dimethyl-2-hydroxypyridine as a Versatile Scaffold for Anticancer Drug Synthesis

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), is a highly valuable and versatile starting material in the synthesis of novel anticancer agents. Its multifunctional nature, featuring a reactive cyano group, a nucleophilic/electrophilic pyridone ring system, and methyl groups amenable to further functionalization, allows for the construction of a diverse array of heterocyclic compounds. This scaffold has been successfully utilized to develop potent inhibitors of various cancer-related targets, including protein kinases and topoisomerases, and to induce apoptosis in cancer cells. These application notes provide an overview of the synthetic strategies and anticancer potential of derivatives synthesized from this pivotal precursor.

Key Synthetic Transformations and Applications

The this compound scaffold serves as a foundational building block for a variety of anticancer compounds through several key synthetic routes:

-

Synthesis of Fused Heterocyclic Systems: The pyridone ring can be used as a synthon to construct fused heterocyclic systems such as thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. These fused systems often exhibit enhanced biological activity.

-

Derivatization at the 2-Position: The hydroxyl group (or the chloro group after conversion) at the 2-position is a common site for modification. For instance, etherification to introduce various side chains can lead to compounds with potent cytotoxicity. A notable example is the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, a key intermediate for further elaboration into oxadiazole and other derivatives.[1]

-

Multicomponent Reactions: The core scaffold can be synthesized via a one-pot, three-component reaction of acetylacetone, a cyano-containing active methylene compound (like malononitrile or cyanoacetamide), and ammonium acetate. This efficient approach allows for the rapid generation of the pyridone core.[2]

-

Kinase Inhibitor Scaffolds: Derivatives of 3-cyanopyridine have shown significant potential as kinase inhibitors. For example, novel cyanopyridone derivatives have been identified as dual VEGFR-2/HER-2 inhibitors, and others as potent PIM-1 kinase inhibitors.[3][4] The thieno[3,2-b]pyridine scaffold, accessible from cyanopyridine precursors, is particularly attractive for developing highly selective kinase inhibitors.[5]

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final compounds, along with a summary of their reported anticancer activities.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol describes a convenient and efficient one-pot, three-component reaction for the synthesis of the title compound.[2]

Materials:

-

Acetylacetone

-

Malononitrile

-

Ammonium acetate

-

Solvent (e.g., ethanol)

Procedure:

-

A mixture of acetylacetone, malononitrile, and ammonium acetate is prepared in a suitable solvent.

-

The reaction mixture is heated under reflux for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization to afford 3-cyano-4,6-dimethyl-2-pyridone with high purity and yield.

Note: The yield of the product can be influenced by the concentration of ammonium acetate, reaction time, and the choice of solvent.[2]

Protocol 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide

This intermediate is a crucial precursor for the synthesis of various bioactive heterocyclic compounds.[1]

Materials:

-

This compound

-

Ethyl chloroacetate

-

Hydrazine hydrate

-

Appropriate solvents and base

Procedure:

-

Step 1: Etherification. this compound is reacted with ethyl chloroacetate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the corresponding ethyl ester.

-

Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate in a suitable solvent (e.g., ethanol) and heated under reflux.

-

The reaction mixture is cooled, and the precipitated 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide is collected by filtration and can be purified by recrystallization.

Protocol 3: Synthesis of Novel Pyridine-Based PIM-1 Kinase Inhibitors

This protocol outlines the synthesis of a series of amide derivatives starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.[1]

Materials:

-

2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (from Protocol 2)

-

Sodium nitrite

-

Various amines (e.g., glycine methyl ester hydrochloride)

-

Appropriate solvents

Procedure:

-

Step 1: Azide Formation. The starting hydrazide is converted to the corresponding acyl azide by treatment with sodium nitrite in an acidic medium at low temperature.

-

Step 2: Amide Coupling. The in-situ generated azide is then reacted with a selection of amines to produce the target coupled amide derivatives.

-

The products are isolated and purified using standard techniques such as filtration and recrystallization.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound and related cyanopyridines.

Table 1: Cytotoxic Activity of 3-Cyano-2-Substituted Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | 5-FU | - | [6] |

| Table 2: Antiproliferative Activity of Novel 3-Cyanopyridine Derivatives as PIM-1 Inhibitors | |||||

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 7h | MCF-7 (Breast) | 1.89 | Doxorubicin | - | [3] |

| 8f | MCF-7 (Breast) | 1.69 | Doxorubicin | - | [3] |

| Table 3: PIM-1 Kinase Inhibitory Activity | |||||

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference | |

| 7h | 0.281 | Staurosporine | 0.223 | [3] | |

| 8f | 0.58 | Staurosporine | 0.223 | [3] | |

| Table 4: Cytotoxicity of Amide Derivatives against Cancer Cell Lines | |||||

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 12 | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 | [1] |

| 12 | HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 | [1] |

| Table 5: PIM-1 Kinase Inhibition by Amide Derivative 12 | |||||

| Compound | % Inhibition | IC50 (nM) | Reference Compound | % Inhibition | IC50 (nM) |

| 12 | 97.5 | 14.3 | Staurosporine | 96.8 | 16.7 |

Visualizations

Synthesis Workflow

Caption: Synthetic pathways from this compound.

Mechanism of Action: Kinase Inhibition

Caption: Inhibition of kinase signaling pathways by cyanopyridine derivatives.

Experimental Workflow for Synthesis and Evaluation

Caption: From synthesis to lead compound identification.

References

- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]